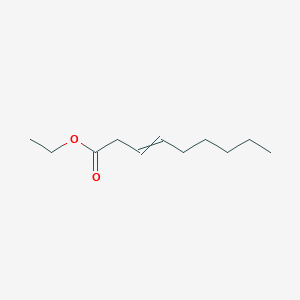

Ethyl 3-nonenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-nonenoate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Food Industry Applications

Flavoring Agent

Ethyl 3-nonenoate is used as a flavoring agent due to its fruity aroma, which resembles that of apples and pears. It is commonly incorporated into:

- Beverages : Enhances the flavor profile of alcoholic and non-alcoholic drinks.

- Confectionery : Used in candies and desserts to impart a sweet, fruity flavor.

Case Study: Flavor Profile Enhancement

A study analyzed the volatile compounds in beverages and found that the inclusion of this compound significantly enhanced the overall sensory profile, making products more appealing to consumers .

Fragrance Industry Applications

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient due to its pleasant scent. It is utilized in:

- Perfumes : Adds fruity notes to floral and fruity fragrances.

- Cosmetics : Incorporated into lotions and creams for its aromatic properties.

Safety Assessment

The safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound does not present significant risks for skin sensitization or genotoxicity at current usage levels . This makes it a favorable choice for cosmetic formulations.

Chemical Synthesis Applications

This compound is also employed as an intermediate in organic synthesis. Its unsaturated structure allows it to participate in various reactions, such as:

- Esterification Reactions : Used to synthesize other esters.

- Cross-Coupling Reactions : Acts as a building block in the synthesis of complex molecules.

Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Food Industry | Flavoring agent in beverages and confectionery | Enhances flavor profiles |

| Fragrance Industry | Component in perfumes and cosmetics | Pleasant aroma; low toxicity |

| Chemical Synthesis | Intermediate in organic synthesis | Versatile reactivity |

Environmental Impact

The environmental safety assessment indicates that this compound is not persistent or bioaccumulative, aligning with the International Fragrance Association (IFRA) environmental standards. Its risk quotient based on predicted environmental concentration is below acceptable levels, suggesting minimal ecological impact when used within recommended guidelines .

Analyse Des Réactions Chimiques

Oxidation Reactions

Ethyl 3-nonenoate undergoes oxidation primarily at its double bond or ester group:

Epoxidation and Dihydroxylation

-

Reaction with 30% H<sub>2</sub>O<sub>2</sub> in formic acid yields 3-hydroxy nonan-4-olide via epoxidation followed by lactonization (85% yield) .

-

Sharpless asymmetric dihydroxylation (using AD-mix reagents) produces chiral diol intermediates, enabling stereoselective synthesis of lactones .

Conditions :

| Reagent System | Temperature | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/HCO<sub>3</sub>H | 40°C | 3-hydroxy nonan-4-olide | 85% |

Elimination Reactions

The hydroxyl group in 3-hydroxy nonan-4-olide (derived from this compound) undergoes elimination to form α,β-unsaturated lactones:

-

Treatment with mesyl chloride (MsCl) and Et<sub>3</sub>N in CH<sub>2</sub>Cl<sub>2</sub> generates 2-nonen-4-olide , an odorant used in fragrances (88% yield) .

Mechanism :

-

Mesylation of the hydroxyl group.

-

Base-induced elimination of mesyloxy group to form the double bond.

Thermal Decomposition

In combustion studies, this compound exhibits inhibited low-temperature reactivity due to its double bond:

Autoignition Pathways

-

Dominated by C–C bond scission near the ester group, producing hexanal and methyl 2-propenoate .

-

Minor pathways include six-centered unimolecular elimination , releasing ethylene and carboxylic acids .

Key Intermediates Identified :

| Product | Relative Abundance (CR = 5.54) |

|---|---|

| Hexanal | 1.0 (highest) |

| Methyl 2-propenoate | 0.16 |

| Butanal | 0.3 |

Reduction Reactions

While direct data on this compound reduction is limited, analogous esters (e.g., ethyl 8-nonenoate) are reduced using LiAlH<sub>4</sub> to yield corresponding alcohols. Extrapolating this:

-

This compound → 3-nonenol (via ester and alkene reduction).

Substitution and Hydrolysis

The ester group participates in nucleophilic substitution:

-

Reaction with ammonia yields 3-nonenoic acid amide (theoretical based on ethyl 8-nonenoate reactivity).

-

Acid/Base Hydrolysis : Produces 3-nonenoic acid and ethanol under reflux with H<sub>2</sub>SO<sub>4</sub> or NaOH.

Comparative Reactivity

This compound’s double bond position (C3 vs. C8) significantly alters reactivity:

| Reaction Type | This compound | Ethyl 8-Nonenoate |

|---|---|---|

| Oxidation | Forms lactones | Yields carboxylic acids |

| Autoignition | Inhibits low-T reactivity | Higher reactivity (no double bond) |

Propriétés

Numéro CAS |

91213-30-8 |

|---|---|

Formule moléculaire |

C11H20O2 |

Poids moléculaire |

184.27 g/mol |

Nom IUPAC |

ethyl non-3-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h8-9H,3-7,10H2,1-2H3 |

Clé InChI |

KQCNXVHFHZAHDW-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC(=O)OCC |

SMILES canonique |

CCCCCC=CCC(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.